
Silane, trimethyl(2-propynyloxy)-
概要
説明
“Silane, trimethyl(2-propynyloxy)-” is an aliphatic terminal alkyne . It has a linear formula of (CH3)3CSi(CH3)2OCH2C≡CH . It may be used in the synthesis of polytrialkylsiloxy-substituted macromolecules . It may also be utilized in the preparation of functionalized 4-enynes and 1,4-dienes .
Molecular Structure Analysis
The molecular weight of “Silane, trimethyl(2-propynyloxy)-” is 170.32 . The InChI key is ZYDKYFIXEYSNPO-UHFFFAOYSA-N . Unfortunately, the specific 3D structure is not provided in the available resources.
Chemical Reactions Analysis
While the exact chemical reactions involving “Silane, trimethyl(2-propynyloxy)-” are not detailed in the available resources, it is known that silanes generally have reactive Si-H bonds . This suggests that “Silane, trimethyl(2-propynyloxy)-” could participate in various chemical reactions.
Physical And Chemical Properties Analysis
“Silane, trimethyl(2-propynyloxy)-” has a density of 0.84 g/mL at 25 °C (lit.) . It has a boiling point of 40 °C/8 mmHg (lit.) . The refractive index n20/D is 1.429 (lit.) .
科学的研究の応用
Polymerization and Deposition Processes
- UV Laser-Induced Polymerization : Trimethyl(2-propynyloxy)silane undergoes polymerization when exposed to ArF laser photolysis, forming polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons. This process represents a unique way to synthesize polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Applications in Lithium-Ion Batteries
- Electrolyte Solvents for Li-ion Batteries : Novel silane compounds, including variants of trimethyl(2-propynyloxy)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and enhance the performance and life of lithium-ion batteries (Amine et al., 2006).
Surface Modification and Coatings
- Surface Modifications : Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds have been used for the covalent assembly of siloxane-based photopatternable monolayers. These applications demonstrate the potential for advanced surface modifications using silane-based compounds (Zubkov et al., 2005).
- Nano-TiO2/TMPSi Ceramic Composite Coating : A composite coating of TiO2 Nanoparticle/Trimethoxy(propyl)silane (TMPSi) was developed for 316L steel. This electrophoretic deposition method enhances corrosion resistance and hydrophobicity, demonstrating the versatility of silane compounds in advanced material applications (Emarati & Mozammel, 2020).
Corrosion Protection
- Protective Layer Formation on Metals : Studies on 3-mercapto-propyl-trimethoxy-silane (PropS-SH) demonstrate its effectiveness in forming protective layers on metals like copper, enhancing corrosion resistance. This indicates the potential of silane compounds in protecting metal surfaces (Zucchi et al., 2007).
Safety and Hazards
作用機序
Target of Action
PROPARGYLOXYTRIMETHYLSILANE, also known as trimethyl(prop-2-yn-1-yloxy)silane, 3-Trimethylsiloxy-1-propyne, (Propargyloxy)trimethylsilane, or Silane, trimethyl(2-propynyloxy)-, is primarily used as a synthetic intermediate in the synthesis of more complex molecules . The primary targets of PROPARGYLOXYTRIMETHYLSILANE are the molecules it is designed to react with in these synthetic processes .
Mode of Action
The mode of action of PROPARGYLOXYTRIMETHYLSILANE involves its interaction with these target molecules. It serves as a propargylation agent, introducing a propargyl group into these molecules . This propargylation reaction is a strategic step in a reaction sequence that results in the formation of more elaborate and complex structures .
Biochemical Pathways
PROPARGYLOXYTRIMETHYLSILANE affects the biochemical pathways involved in the synthesis of complex molecules. The introduction of the propargyl group opens up new synthetic pathways for further elaboration of these molecules . The downstream effects include the formation of more complex structures from the target compounds .
Result of Action
The molecular and cellular effects of PROPARGYLOXYTRIMETHYLSILANE’s action are seen in the resulting complex molecules it helps to synthesize. By introducing a propargyl group into these molecules, PROPARGYLOXYTRIMETHYLSILANE enables the formation of more complex structures .
生化学分析
Biochemical Properties
Propargyloxytrimethylsilane: plays a significant role in biochemical reactions due to its ability to act as a silylated acetylenic monomer . It is utilized in the synthesis of polytrialkylsiloxy-substituted macromolecules . The compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been reported to undergo polymerization in the presence of combined catalysts such as iron (III) propanoate and triethylaluminium . These interactions highlight the compound’s potential in creating novel biochemical pathways and products.
Cellular Effects
The effects of Propargyloxytrimethylsilane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting the overall cellular response. Additionally, its role in the synthesis of complex molecules can impact cellular metabolism by altering the availability of key metabolic intermediates.
Molecular Mechanism
At the molecular level, Propargyloxytrimethylsilane exerts its effects through binding interactions with biomolecules . The compound can act as a propargylation agent, introducing propargyl groups into target molecules . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound’s ability to participate in polymerization reactions suggests that it can influence the structural properties of biomolecules, thereby affecting their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyloxytrimethylsilane can change over time due to its stability and degradation properties . The compound is known to be moisture-sensitive, reacting slowly with water . This sensitivity can impact its long-term stability and effectiveness in biochemical experiments. Studies have shown that the compound’s activity can decrease over time, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of Propargyloxytrimethylsilane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating specific biochemical reactions . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.
Metabolic Pathways
Propargyloxytrimethylsilane: is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux . The compound’s role as a propargylation agent allows it to modify key metabolic intermediates, thereby affecting the overall metabolic balance. Additionally, its interactions with specific enzymes can lead to changes in metabolite levels, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, Propargyloxytrimethylsilane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to bind to specific proteins also influences its accumulation and distribution within the cell.
Subcellular Localization
The subcellular localization of Propargyloxytrimethylsilane is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can participate in biochemical reactions and influence cellular processes.
特性
IUPAC Name |
trimethyl(prop-2-ynoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063956 | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5582-62-7 | |
| Record name | Trimethyl(2-propyn-1-yloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5582-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)

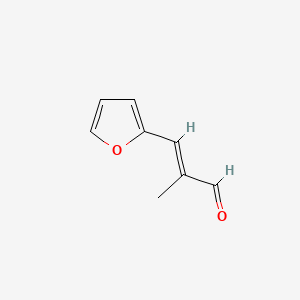
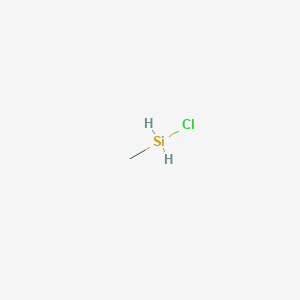
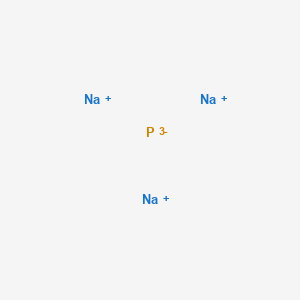

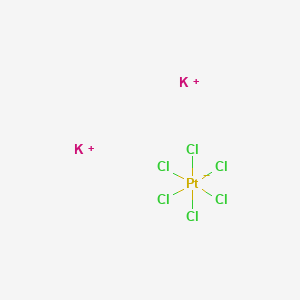
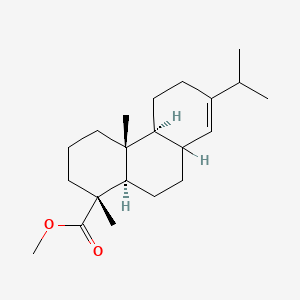
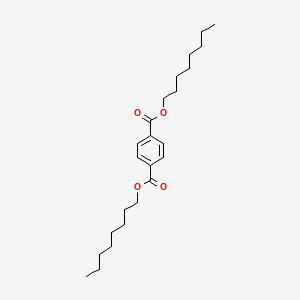
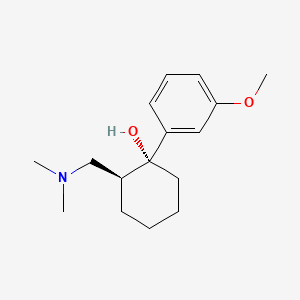
![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)

